molecular formula C20H15N B13919850 6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile CAS No. 823236-39-1

6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile

Cat. No.: B13919850
CAS No.: 823236-39-1
M. Wt: 269.3 g/mol
InChI Key: NNBGAVVKGYYPMC-UHFFFAOYSA-N
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Description

6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a phenylcyclopropyl group attached to the naphthalene ring, along with a carbonitrile group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups onto the naphthalene ring.

Scientific Research Applications

6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile is unique due to the presence of the phenylcyclopropyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

823236-39-1

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile

InChI

InChI=1S/C20H15N/c21-13-14-6-7-17-11-18(9-8-16(17)10-14)20-12-19(20)15-4-2-1-3-5-15/h1-11,19-20H,12H2

InChI Key

NNBGAVVKGYYPMC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC3=C(C=C2)C=C(C=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

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